2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbon disulfide, followed by cyclization with hydrazine hydrate to form the oxadiazole ring. The reaction conditions often require a solvent such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted oxadiazole derivatives.
Scientific Research Applications
2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The stability and electronic properties of the oxadiazole ring make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar stability and reactivity.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, which is also present in the structure of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine.
Uniqueness
What sets this compound apart is the combination of the oxadiazole and pyrimidine rings, which confer unique electronic and steric properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-11-17-18-13(21-11)9-19-7-3-12(4-8-19)10-20-14-15-5-2-6-16-14/h2,5-6,12H,3-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSMVALQGUBLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC(CC2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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